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molecular formula C8H9NO2S B8719872 Carbamic acid, (4-mercaptophenyl)-, methyl ester CAS No. 118364-67-3

Carbamic acid, (4-mercaptophenyl)-, methyl ester

Cat. No. B8719872
M. Wt: 183.23 g/mol
InChI Key: KKAZSKYYJGSNCZ-UHFFFAOYSA-N
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Patent
US05736487

Procedure details

17.4 ml of a 10% aqueous sodium hydroxide solution were carefully added to 2.40 g of 4-aminothiophenol at room temperature and 3.27 ml of methyl chloroformate were added dropwise to the resulting mixture. The reaction mixture was then stirred at room temperature for 2 hours, at the end of which time the reaction mixture was acidified with 1.5 ml of 4N hydrochloric acid, and the resulting mixture was extracted with methylene: chloride. The resulting extract was washed with water and then dried over anhydrous sodium sulfate. The solvent was then removed by evaporation under reduced pressure to give a crude crystalline solid. 4 ml of methanol and 10 ml of a 2M solution of sodium methoxide in methanol were added to the crude crystalline solid at room temperature. The resulting mixture was then stirred at room temperature for 1.5 hours, at the end of which time the reaction mixture was acidified with 2 ml of 4N hydrochloric acid, and the resulting mixture was extracted with methylene chloride. The resulting extract was washed with water and then dried over anhydrous sodium sulfate. The solvent was then removed by evaporation under reduced pressure to give a crude crystalline residue which was recrystallised from a mixed solvent of methylene chloride and hexane to give 1.135 g (yield 32%) of the title compound as a solid having a melting point of 94° to 96° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
3.27 mL
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
reactant
Reaction Step Four
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
4 mL
Type
solvent
Reaction Step Five
Yield
32%

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[NH2:3][C:4]1[CH:9]=[CH:8][C:7]([SH:10])=[CH:6][CH:5]=1.Cl[C:12]([O:14][CH3:15])=[O:13].Cl.C[O-].[Na+]>CO>[SH:10][C:7]1[CH:8]=[CH:9][C:4]([NH:3][C:12](=[O:13])[O:14][CH3:15])=[CH:5][CH:6]=1 |f:0.1,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2.4 g
Type
reactant
Smiles
NC1=CC=C(C=C1)S
Step Two
Name
Quantity
3.27 mL
Type
reactant
Smiles
ClC(=O)OC
Step Three
Name
Quantity
1.5 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
2 mL
Type
reactant
Smiles
Cl
Step Five
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
4 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred at room temperature for 2 hours, at the end of which time the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with methylene
EXTRACTION
Type
EXTRACTION
Details
The resulting extract
WASH
Type
WASH
Details
was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was then removed by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a crude crystalline solid
STIRRING
Type
STIRRING
Details
The resulting mixture was then stirred at room temperature for 1.5 hours, at the end of which time the reaction mixture
Duration
1.5 h
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with methylene chloride
EXTRACTION
Type
EXTRACTION
Details
The resulting extract
WASH
Type
WASH
Details
was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was then removed by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a crude crystalline residue which
CUSTOM
Type
CUSTOM
Details
was recrystallised from a mixed solvent of methylene chloride and hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
SC1=CC=C(C=C1)NC(OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.135 g
YIELD: PERCENTYIELD 32%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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